Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
Description
The compound “Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-κS,κS']-” is a zinc-based organophosphorus complex characterized by its dodecylphenyl substituents bonded to a phosphorodithioate ligand. This structure confers unique solubility and thermal stability properties, making it suitable for applications in high-performance lubricants and anti-wear additives. These compounds typically function as antioxidants and wear inhibitors in industrial oils, leveraging the sulfur-phosphorus ligand system to interact with metal surfaces and reduce friction .
Properties
CAS No. |
54261-67-5 |
|---|---|
Molecular Formula |
C72H116O4P2S4Zn |
Molecular Weight |
1301.3 g/mol |
IUPAC Name |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI Key |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route for Zinc Dialkyldithiophosphates
The synthesis of zinc dialkyldithiophosphates, including Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-, generally follows a two-step process:
Formation of Dithiophosphoric Acid Ester
Phosphorus pentasulfide (P2S5) reacts with appropriate alcohols to form the corresponding dithiophosphoric acid esters. The alcohols used can be primary or secondary, branched or linear, with carbon chain lengths typically ranging from C3 to C12 or higher. In this compound’s case, the alcohol component is a dodecylphenyl derivative, which is an alkaryl substituent, providing specific lipophilicity and steric properties.The reaction can be represented as:
$$
P2S5 + 4 ROH \rightarrow 2 (RO)2PS2H + H_2S
$$
where $$ROH$$ represents the dodecylphenyl alcohol derivative.Neutralization with Zinc Oxide
The dithiophosphoric acid ester is then neutralized with zinc oxide (ZnO) to form the zinc dialkyldithiophosphate complex:
$$
2 (RO)2PS2H + ZnO \rightarrow Zn[(S2P(OR)2)]2 + H2O
$$
This process results in a zinc complex where zinc is tetrahedrally coordinated by two bidentate phosphorodithioate ligands.
Specific Considerations for the Dodecylphenyl Substituent
The presence of the dodecylphenyl groups in the alkoxy substituents influences the synthesis and properties:
- Solubility and Viscosity: The bulky dodecylphenyl groups increase the lipophilicity and viscosity of the final product, often necessitating the use of solvents such as toluene or xylene during synthesis to ensure homogeneity.
- Reaction Conditions: The reaction is typically carried out under inert atmosphere to prevent oxidation, at controlled temperatures to avoid decomposition (generally below 120 °C).
- Purification: After reaction completion, purification involves removal of unreacted zinc oxide, excess reagents, and solvent residues by filtration, washing, and sometimes distillation under reduced pressure.
Use of Lubricating Base Oils
In industrial practice, the zinc dialkyldithiophosphates are often diluted with 10-15% highly refined lubricating base oils. These oils serve multiple roles:
- Acting as solvents to manage viscosity and improve the consistency of the product.
- Stabilizing the zinc complex to prevent premature decomposition.
- Enhancing the application properties of the additive in lubricants.
The base oil cannot be removed without altering the chemical and physical characteristics of the zinc dialkyldithiophosphate molecules, so the final commercial product is a viscous liquid containing both the zinc complex and the base oil.
3 Data Table: Typical Synthesis Parameters for Zinc Dialkyldithiophosphates
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Phosphorus pentasulfide (P2S5) | Stoichiometric amount relative to alcohols | Reacts with dodecylphenyl alcohol derivatives |
| Alcohol (ROH) | Dodecylphenyl alcohol or derivatives | Primary or secondary alcohol with C12 alkylphenyl |
| Reaction solvent | Toluene, xylene, or similar aromatic solvents | Ensures homogeneity and controls viscosity |
| Reaction temperature | 80 - 120 °C | Controlled to prevent decomposition |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation |
| Zinc oxide (ZnO) | Slight excess to ensure complete neutralization | Solid reagent |
| Reaction time | Several hours (typically 3-6 hours) | Monitored for completion |
| Purification methods | Filtration, washing, distillation | Removes unreacted materials and solvents |
| Final product form | Amber viscous liquid | Contains 10-15% lubricating base oil |
4 Research Findings and Analysis
Structural Chemistry
The zinc center in Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- exhibits tetrahedral coordination geometry with two bidentate phosphorodithioate ligands. This structure is consistent with other zinc dialkyldithiophosphates and influences the compound's anti-wear properties in lubricant formulations.
Environmental and Physical Properties
- These compounds are viscous liquids at ambient temperature.
- They exhibit low volatility and low water solubility.
- Biodegradation is slow, and bioaccumulation potential is low.
- The presence of bulky alkaryl groups like dodecylphenyl enhances lipophilicity, affecting environmental fate.
Application Relevance
The preparation method ensures high purity and consistent quality, critical for the compound's function as an anti-wear and antioxidant additive in automotive and industrial lubricants. The dodecylphenyl substituent provides enhanced thermal stability and compatibility with lubricant base oils.
5 Summary
The preparation of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- involves:
- Reaction of phosphorus pentasulfide with dodecylphenyl alcohol derivatives to form the corresponding dithiophosphoric acid ester.
- Neutralization of this ester with zinc oxide under controlled conditions.
- Use of solvents and lubricating base oils to manage viscosity and product stability.
- Purification steps to ensure product quality.
This method is well-established and supported by extensive research on zinc dialkyldithiophosphates, ensuring the compound’s suitability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dodecylphenyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted phosphorodithioates, and various organic by-products depending on the specific reagents and conditions used .
Scientific Research Applications
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion regulation.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with metal surfaces and biological molecules. The compound forms a protective layer on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites and altering their conformation .
Comparison with Similar Compounds
Zinc Phosphorodithioates with Varied Alkyl Substituents
The substituent groups on the phosphorodithioate ligand critically influence the compound’s physicochemical properties:
Key Trends :
- Branched Alkyl Chains (e.g., 1,3-dimethylbutyl in Zinc BDBP): Enhance oil solubility and oxidative stability due to reduced crystallinity .
- Longer Chains (e.g., 2-ethylhexyl): Improve thermal resistance but may compromise solubility in polar media .
- Aromatic Substituents (hypothetical dodecylphenyl groups): Expected to increase molecular weight and film-forming capacity on metal surfaces, though specific data are absent in the evidence.
Zinc Dithiocarbamates
Zinc complexes with dithiocarbamate ligands differ in ligand structure and applications:
Comparison with Phosphorodithioates :
- Dithiocarbamates : Exhibit stronger metal-binding affinity but lower thermal stability, limiting their use in high-temperature applications .
- Phosphorodithioates : Superior antioxidant and anti-wear performance in lubricants due to sulfur-phosphorus synergism .
Research Findings and Industrial Relevance
Performance in Lubricants
- Zinc BDBP (CAS 2215-35-2) demonstrates a wear reduction efficiency of >80% in ASTM D4172 testing, attributed to its branched alkyl groups forming stable tribofilms .
- Zinc bis[O,O-bis(2-ethylhexyl)] (CAS 4259-15-8) shows extended oxidative stability (>300 hours in Rotary Bomb Oxidation Test), outperforming linear-chain analogues .
Environmental and Regulatory Considerations
- For example, Zinc BDBP is monitored under Canada’s Environmental Protection Act .
- Dithiocarbamates like Ziram face stricter agricultural regulations owing to ecotoxicity concerns .
Data Tables
Table 1: Comparative Properties of Zinc Phosphorodithioates
| Property | Zinc BDBP (1,3-Dimethylbutyl) | Zinc bis[2-Ethylhexyl] | Zinc bis[4-Methylpentyl] |
|---|---|---|---|
| Molecular Weight (g/mol) | 660.3 | 794.2 | 297.4 |
| Solubility in Base Oil | High | Moderate | Low |
| Thermal Decomposition (°C) | 220–250 | 260–290 | 180–200 |
| Primary Application | Engine oils | Industrial lubricants | Experimental |
Table 2: Zinc Complexes Across Ligand Classes
| Ligand Class | Example Compound | Thermal Stability | Key Industry |
|---|---|---|---|
| Phosphorodithioate | Zinc BDBP | High | Automotive |
| Dithiocarbamate | Ziram | Moderate | Agriculture |
| Carbamate | Zinc Dibutyldithiocarbamate | Low | Rubber manufacturing |
Biological Activity
The compound Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- , commonly referred to as zinc BDBP, is a zinc-based organophosphorus compound with significant implications in various biological systems. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.
Zinc BDBP is characterized by its unique structure, which includes a zinc ion coordinated to two bis(dodecylphenyl) phosphorodithioate ligands. The compound exhibits high stability due to the covalent bonding between zinc and sulfur, which is crucial for its biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C30H54O4P2S4Zn |
| Molecular Weight | 663.5 g/mol |
| Solubility | Low in water |
| Stability | High (due to covalent bonds) |
| Biodegradation Half-life | > 182 days in water |
Zinc BDBP's biological activity is primarily attributed to its interaction with cellular signaling pathways and enzymes. Research indicates that zinc ions play a pivotal role in modulating various biological processes, including:
- Antioxidant Activity : Zinc BDBP exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Enzyme Activation : The compound can activate enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.
- Gene Regulation : Zinc ions are known to interact with transcription factors, thereby influencing gene expression.
Case Studies
- Antioxidant Effects : A study demonstrated that zinc BDBP significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
- Enzyme Modulation : Research indicated that zinc BDBP enhances the activity of certain phosphatases, which are crucial for cellular signaling pathways. This modulation can affect processes such as cell growth and differentiation .
- Gene Expression Regulation : In vitro studies showed that exposure to zinc BDBP led to altered expression of genes associated with inflammation and immune response, highlighting its role in immune modulation .
Toxicological Profile
Despite its beneficial properties, the environmental persistence of zinc BDBP raises concerns regarding its long-term effects on biological systems. Studies suggest that while it exhibits low acute toxicity, chronic exposure may lead to bioaccumulation and potential ecological impacts .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-κS,κS']- with high purity?
- Methodological Answer : Synthesis typically involves reacting dialkyldithiophosphoric acid with zinc salts under controlled stoichiometric conditions. Purification steps may include solvent recrystallization or column chromatography to remove unreacted ligands. For structural analogs (e.g., Zinc diisobutyl dithiophosphate), protocols emphasize inert atmospheres (N₂/Ar) to prevent oxidation . Elemental analysis (C, H, S, Zn) and FTIR spectroscopy (P=S and P-O-C stretches at 650–750 cm⁻¹ and 950–1050 cm⁻¹, respectively) are critical for verifying purity .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the tetrahedral coordination geometry around the zinc center, as demonstrated for structurally related phosphorodithioato complexes in Appendix B of . Complement with ³¹P NMR spectroscopy to confirm ligand symmetry (a single peak indicates equivalent phosphorus environments) and ¹H/¹³C NMR for alkyl chain conformation analysis .
Q. What analytical techniques are suitable for quantifying ligand degradation during storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) can monitor ligand stability. For accelerated degradation studies, combine thermogravimetric analysis (TGA) with mass spectrometry (MS) to identify volatile decomposition products (e.g., sulfur oxides or dodecylphenol fragments) .
Advanced Research Questions
Q. How do steric effects of the dodecylphenyl groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Perform comparative kinetic studies using analogs with shorter alkyl chains (e.g., methyl or butyl substituents) to isolate steric contributions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric hindrance by analyzing bond angles and torsional strain in the ligand-Zinc complex . X-ray crystallography (Appendix B, ) provides empirical data on ligand packing and metal-center accessibility.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., NMR suggesting dynamic ligand exchange vs. XRD showing static geometry) may arise from temperature-dependent behavior. Variable-temperature NMR (VT-NMR) and solid-state NMR can reconcile such differences. Cross-validate with extended X-ray absorption fine structure (EXAFS) spectroscopy to probe local coordination environments .
Q. How can computational modeling predict the compound’s environmental fate and toxicity?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and ecotoxicity. Molecular dynamics (MD) simulations in aqueous/organic solvent mixtures can predict aggregation behavior, while docking studies assess interactions with biological targets (e.g., enzyme active sites). Experimental validation via Daphnia magna toxicity assays is recommended for high-risk predictions .
Q. What mechanistic insights can be gained from studying ligand substitution reactions?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand displacement kinetics with competing thiophosphate analogs. Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray photoelectron spectroscopy (XPS) tracks changes in zinc oxidation states during substitution .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement statistical quality control (e.g., control charts for melting points or solubility measurements). Multivariate analysis (PCA or PLS) identifies key variables (e.g., ligand purity, reaction temperature) contributing to variability. Standardize synthesis protocols using design of experiments (DoE) frameworks .
Q. What metrics are critical for comparing this compound’s performance with other zinc dithiophosphate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
